[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate
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Overview
Description
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound characterized by its ester functional groups This compound is notable for its intricate structure, which includes multiple long-chain fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid components, such as hexadec-9-enoic acid and octadecanoic acid. These acids are then reacted with glycerol under acidic or basic conditions to form the desired ester compound. The reaction conditions often include the use of catalysts like sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is investigated for its role in cellular processes and lipid metabolism.
Medicine: Research explores its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism by which [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate exerts its effects involves interactions with cellular membranes and enzymes. The compound’s long-chain fatty acids can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can act as a substrate for specific enzymes, leading to the production of bioactive metabolites that influence various biochemical pathways.
Comparison with Similar Compounds
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate can be compared to other similar compounds, such as:
- [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] henicosanoate
- [(2S)-3-[(Z)-heptadec-9-enoyl]oxy-2-octadecanoyloxypropyl] docosanoate
- (2S)-3-[(9Z)-hexadec-9-enoyloxy]-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyloxy]propyl docosanoate
These compounds share similar structural features but differ in the length and saturation of their fatty acid chains
Properties
Molecular Formula |
C55H104O6 |
---|---|
Molecular Weight |
861.4 g/mol |
IUPAC Name |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h21,24,52H,4-20,22-23,25-51H2,1-3H3/b24-21-/t52-/m1/s1 |
InChI Key |
CDKITPQUODTFLF-FQFQCYJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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